molecular formula C10H13ClN2O B3052857 N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide CAS No. 468718-69-6

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3052857
CAS No.: 468718-69-6
M. Wt: 212.67
InChI Key: HHGRYBJCZLWBBB-UHFFFAOYSA-N
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Description

N-(3-Chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS: 468718-69-6) is a halogenated pyridine derivative characterized by a 3-chloro-substituted pyridine ring and a pivalamide (2,2-dimethylpropanamide) group at the 2-position. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol .

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRYBJCZLWBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237176
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-69-6
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468718-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

With molecular formula C₁₀H₁₃ClN₂O (MW 212.68 g/mol), the compound features a 3-chloropyridin-2-amine backbone linked to a 2,2-dimethylpropanoyl group. The chlorine atom at position 3 imposes electronic effects, reducing pyridine’s basicity (pKa ~1.2) and directing electrophilic substitution. The tert-butyl amide group enhances steric hindrance, necessitating tailored activation strategies during synthesis.

Synthetic Challenges

Key hurdles include:

  • Nucleophilic disparity : The electron-deficient pyridinyl amine (pKa 0.8) requires stronger acyl donors than typical aliphatic amines.
  • Steric blocking : The 2,2-dimethylpropanoyl group impedes reagent access to the reactive carbonyl.
  • Halogen sensitivity : The C-Cl bond risks cleavage under acidic or high-temperature conditions.

Acyl Chloride-Amine Coupling: Conventional Approaches

Direct Aminolysis Protocol

Early syntheses employed 2,2-dimethylpropanoyl chloride and 3-chloro-2-aminopyridine in dichloromethane (DCM) with triethylamine (TEA) as base:

$$
\text{2,2-Dimethylpropanoyl chloride} + \text{3-Chloro-2-aminopyridine} \xrightarrow{\text{TEA, DCM, 0-5°C}} \text{this compound}
$$

Optimized Conditions :

  • Molar ratio : 1:1.2 (acid chloride:amine)
  • Temperature : 0°C → 25°C over 4 h
  • Workup : Aqueous NaHCO₃ wash, MgSO₄ drying
  • Yield : 68-72% (HPLC purity >95%)

Limitations and Byproduct Analysis

GC-MS data reveals 5-8% N,N-diacylated byproduct due to residual acid chloride. Polar solvents (THF, acetonitrile) reduce diacylation to <2% but prolong reaction time (24 h vs. 6 h in DCM).

Carbodiimide-Mediated Condensation: Overcoming Reactivity Barriers

EDC/HOBt Activation

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DMF enables room-temperature coupling:

$$
\text{2,2-Dimethylpropanoic acid} + \text{3-Chloro-2-aminopyridine} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Amide}
$$

Performance Metrics :

Parameter Value
Reaction Time 24 h
Temperature 25°C
Solvent DMF
Yield 58%
Purity 89%

Critical Note : EDC-HCl’s poor solubility in greener solvents (e.g., dimethyl carbonate) limits adoption.

Mukaiyama Reagent-Assisted Synthesis: Solvent-Reagent Synergy

Mechanism and Optimization

Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) activates carboxylic acids via intermediate formation:

$$
\text{2,2-Dimethylpropanoic acid} \xrightarrow{\text{Mukaiyama's Reagent}} \text{Acyloxyphosphonium Intermediate} \xrightarrow{\text{Amine}} \text{Amide}
$$

Breakthrough Conditions :

  • Solvent : Dimethyl carbonate (DMC)
  • Base : 2,6-Lutidine (2.4 eq)
  • Concentration : 0.5 M
  • Temperature : 60°C, 16 h
  • Yield : 92% isolated

Solvent Screening Data

Solvent PMI Yield (%) Purity (%)
DCM 8.7 85 91
iPrOAc 2.1 88 93
DMC 1.8 92 96

PMI = Process Mass Intensity (lower = greener)

Continuous Flow Synthesis: Toward Industrial Scalability

Microreactor Design

A tubular reactor (ID 1 mm, L 10 m) with:

  • Zone 1 : Carboxylic acid + Mukaiyama’s reagent (residence time 5 min)
  • Zone 2 : Amine introduction (T-junction mixer)
  • Total Flow Rate : 2 mL/min

Outcomes :

  • Throughput : 12 g/h
  • Yield : 89%
  • Purity : 94% (no chromatography required)

Environmental and Economic Impact Assessment

E-Factor Comparison

Method E-Factor Solvent Recovery (%)
Acyl Chloride 23.4 45
EDC/HOBt 18.7 60
Mukaiyama/DMC 5.2 92

Cost Analysis (per kg)

Method Raw Materials ($) Waste Treatment ($)
Acyl Chloride 420 180
Mukaiyama/DMC 380 45

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, and mild temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF), and low temperatures.

Major Products

    Substitution: Formation of N-(3-substituted-pyridin-2-yl)-2,2-dimethylpropanamide derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamine.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with specific biological targets.

    Agrochemicals: The compound is investigated for its insecticidal properties, particularly against pests like Lepidoptera.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with various enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In the context of its insecticidal activity, the compound is known to target the ryanodine receptor, a calcium channel in insects. By binding to this receptor, it disrupts calcium homeostasis, leading to muscle paralysis and death of the insect . In medicinal applications, the compound may interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups
N-(3-Chloropyridin-2-yl)-2,2-dimethylpropanamide 468718-69-6 C₁₀H₁₃ClN₂O 212.68 Not reported Cl, amide
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide 1358-77-1 C₁₀H₁₃IN₂O ~337 Not reported I, amide
N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide - C₁₀H₁₃BrN₂O 256 42–44 Br, amide
N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide 86847-71-4 C₁₁H₁₄N₂O₂ 206.25 Not reported CHO, amide

Biological Activity

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide, commonly referred to as Cyantraniliprole , is a compound of significant interest due to its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cyantraniliprole possesses a molecular formula of C10H12ClN2OC_{10}H_{12}ClN_2O and a molecular weight of approximately 247.121 g/mol. The compound features a pyridine ring substituted at the 3-position with a chlorine atom, along with a dimethylpropanamide moiety that contributes to its chemical reactivity and biological activity.

Cyantraniliprole primarily acts as an insecticide by binding to insect ryanodine receptors (RyRs), leading to the uncontrolled release of calcium ions from intracellular stores. This disruption in calcium homeostasis results in paralysis and death in susceptible insect species. The activation mechanism can be summarized as follows:

  • Target : Insect ryanodine receptors
  • Mode of Action : Activation leads to increased intracellular calcium levels
  • Result : Effective control of chewing and sucking pests

1. Insecticidal Properties

Cyantraniliprole has been extensively studied for its efficacy against various agricultural pests, particularly those belonging to the Lepidoptera order. Its mode of action is characterized by the following:

PropertyDescription
Target Organisms Lepidopteran pests (e.g., caterpillars)
Efficacy High mortality rates observed in treated populations
Application Used in crop protection products

2. Pharmacological Potential

While primarily recognized for its insecticidal properties, there is emerging interest in its potential pharmacological applications. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to Cyantraniliprole have shown potential against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates possible anti-inflammatory properties that could be explored for therapeutic uses.

Case Studies and Research Findings

Several studies have investigated the biological activity of Cyantraniliprole or structurally related compounds:

  • In Vitro Studies : Research has demonstrated that Cyantraniliprole exhibits strong insecticidal activity against specific pest species, with effective concentrations leading to rapid mortality.
  • Mechanistic Studies : Investigations into the binding affinity of Cyantraniliprole to ryanodine receptors have provided insights into its mechanism of action, confirming its role as an activator of these critical calcium channels.
  • Comparative Analysis : A study comparing Cyantraniliprole with other insecticides highlighted its unique mode of action and lower toxicity to non-target organisms, making it a favorable choice in integrated pest management strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Reactant of Route 2
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N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

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